![molecular formula C11H16N4O2 B295109 (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide, also known as MNPA, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound is a nitric oxide donor, which means it has the ability to release nitric oxide in the body, a molecule that plays an important role in various physiological processes.
Mecanismo De Acción
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide is a nitric oxide donor, which means it releases nitric oxide in the body. Nitric oxide plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune response. This compound releases nitric oxide through a process called S-nitrosation, which involves the transfer of a nitric oxide group to a thiol group on a protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of nitric oxide in the body, which can lead to vasodilation and improved blood flow. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it easy to work with in the lab. Additionally, it has been shown to have low toxicity, which makes it a safe compound to use in experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential as a therapeutic agent. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide. One area of research is the potential use of this compound in the treatment of cancer. This compound has been shown to have anti-cancer effects in various in vitro and in vivo studies, and more research is needed to fully understand its potential as a cancer therapy. Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in various studies, and more research is needed to investigate its potential as a therapy for diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with various proteins in the body.
Métodos De Síntesis
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 2-pyridinecarboxaldehyde with methylamine to form 2-pyridinemethanamine. The second step involves the reaction of 2-pyridinemethanamine with 3-bromopropylamine to form (2-(3-aminopropyl)pyridine). The third step involves the reaction of (2-(3-aminopropyl)pyridine) with sodium nitrite to form (2-nitroso-2-(1H-pyridin-2-ylidene)acetamide). The final step involves the reaction of (2-nitroso-2-(1H-pyridin-2-ylidene)acetamide) with methylamine to form this compound.
Aplicaciones Científicas De Investigación
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been used in various in vitro and in vivo studies to investigate its potential role in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
Fórmula molecular |
C11H16N4O2 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide |
InChI |
InChI=1S/C11H16N4O2/c1-12-6-4-8-14-11(16)10(15-17)9-5-2-3-7-13-9/h2-3,5,7,12-13H,4,6,8H2,1H3,(H,14,16)/b10-9- |
Clave InChI |
KAYFZJIOUCTEHT-KTKRTIGZSA-N |
SMILES isomérico |
CNCCCNC(=O)/C(=C/1\C=CC=CN1)/N=O |
SMILES |
CNCCCNC(=O)C(=C1C=CC=CN1)N=O |
SMILES canónico |
CNCCCNC(=O)C(=C1C=CC=CN1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
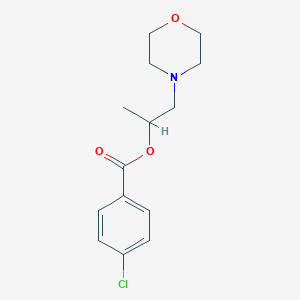

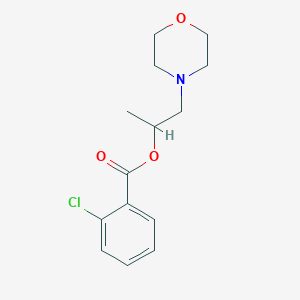
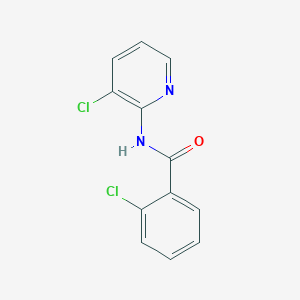

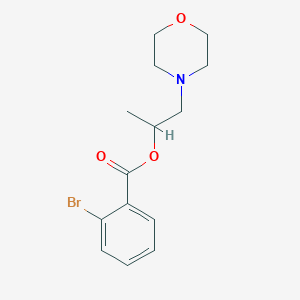


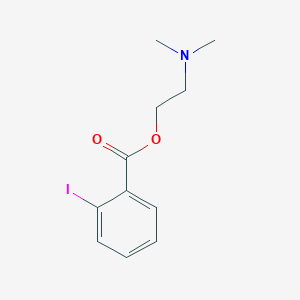


![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
